molecular formula C12H13F3O B2707682 2-(Cyclopentyloxy)benzotrifluoride CAS No. 1365272-28-1

2-(Cyclopentyloxy)benzotrifluoride

Cat. No.: B2707682
CAS No.: 1365272-28-1
M. Wt: 230.23
InChI Key: WAWHKNAJAPOELT-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)benzotrifluoride is a chemical compound with the molecular formula C12H13F3O . Its CAS number is 1365272-28-1 .


Molecular Structure Analysis

The molecular structure of benzotrifluoride, a related compound, has been studied by electron diffraction . The geometry of the carbon ring is essentially regular hexagonal .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C12H13F3O . Its molar mass is 230.23 .

Scientific Research Applications

Fluorescent Probes for Reactive Oxygen Species Detection

One notable application is in the development of novel fluorescence probes for detecting reactive oxygen species (ROS) in biological systems. The design and synthesis of compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2- [6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) leverage the reactivity of benzotrifluoride derivatives to selectively detect highly reactive oxygen species (hROS), including hydroxyl radicals and hypochlorite. These probes are resistant to light-induced autoxidation and have been applied to visualize ROS in living cells, providing essential tools for biological and chemical research (Setsukinai et al., 2003).

Advances in Cycloaddition Reactions

Research into [2+2+2] cycloaddition reactions has shown that benzotrifluoride derivatives can play a critical role in the synthesis of aromatic carbo- and heterocycles. This atom-efficient, group-tolerant process allows for the formation of complex molecules in a single step, highlighting the versatility of benzotrifluoride derivatives in organic synthesis (Domínguez & Pérez-Castells, 2011).

Electrochemical Studies

Benzotrifluoride serves as an alternative solvent for electrochemical studies, bridging the gap between organic and fluorous phases. Its use in voltammetric and electrolytic experiments on metallocenes at and below ambient temperatures showcases its utility in studying transition metal complexes without the need for more hazardous solvents (Ohrenberg & Geiger, 2000).

Synthesis of Fluorinated Compounds

The synthesis of 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene from 1,1-difluoro-1-alkenes showcases the importance of fluorine's properties in organic synthesis. The role of vinylic fluorines in facilitating cyclizations contrary to Baldwin's rules emphasizes the significance of benzotrifluoride derivatives in creating fluorinated heterocycles and carbocycles, which are valuable in pharmaceutical and agrochemical industries (Ichikawa et al., 2002).

Applications in Sensing and Material Science

Benzothiazole-based aggregation-induced emission luminogens (AIEgens) derived from benzotrifluoride structures have been used for the highly sensitive detection of physiological pH changes. Their ability to undergo reversible acid/base-switched emission transitions makes them suitable for biosamples and neutral water samples, highlighting their potential in sensing technologies (Li et al., 2018).

Properties

IUPAC Name

1-cyclopentyloxy-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c13-12(14,15)10-7-3-4-8-11(10)16-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWHKNAJAPOELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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